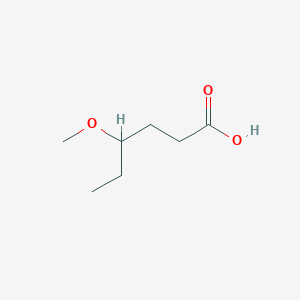

4-Methoxyhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyhexanoic acid is an organic compound with the molecular formula C7H14O3. It belongs to the class of carboxylic acids and is characterized by the presence of a methoxy group attached to the fourth carbon of the hexanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxyhexanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the direct oxidation of 4-methoxyhexanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the oxidation of 4-methoxyhexanol. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of hexanol derivatives.

Substitution: Formation of various substituted hexanoic acids.

Wissenschaftliche Forschungsanwendungen

4-Methoxyhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxyl group can form ionic bonds with various substrates, facilitating its role in chemical reactions and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylhexanoic acid: Similar in structure but with a methyl group instead of a methoxy group.

4-Ethylhexanoic acid: Contains an ethyl group instead of a methoxy group.

4-Hydroxyhexanoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Biologische Aktivität

4-Methoxyhexanoic acid, a medium-chain fatty acid, is characterized by its seven carbon atoms and a methoxy group at the fourth carbon position. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and its interactions within biological systems. Despite limited extensive research specifically on this compound, related studies on medium-chain fatty acids (MCFAs) provide insights into its possible roles in human health and disease.

- Chemical Formula : C7H14O2

- Molecular Weight : 130.18 g/mol

- Solubility : Practically insoluble in water, indicating hydrophobic properties.

Biological Roles and Mechanisms

-

Energy Metabolism :

- MCFAs, including this compound, are known to play a role in energy metabolism. They are rapidly absorbed and metabolized in the liver, providing a quick source of energy compared to long-chain fatty acids .

- Studies have shown that MCFAs can influence lipid profiles and energy utilization, potentially impacting metabolic disorders.

- Appetite Regulation :

-

Antimicrobial Activity :

- Similar compounds have been studied for their antimicrobial properties. While direct evidence for this compound is limited, its structural similarities to other fatty acids suggest potential antimicrobial effects against various pathogens.

- Metabolic Disorders :

Study on Metabolic Disorders

A significant study published in the Journal of Inherited Metabolic Disease highlighted the identification of glycine conjugates of this compound in urine samples from children diagnosed with MCAD deficiency. This study utilized gas chromatography-mass spectrometry to analyze the metabolites, demonstrating the compound's relevance in metabolic diagnostics .

Influence on Gut Microbiome

Another area of research has explored how early-life exposure to environmental contaminants alters gut microbiome composition. In these studies, this compound was used alongside other metabolites to assess changes in gut bacteria due to environmental factors.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Hexanoic Acid | C6H12O2 | Straight-chain fatty acid without branching |

| 2-Methylhexanoic Acid | C7H14O2 | Contains a methyl group at the second carbon position |

| 3-Methylhexanoic Acid | C7H14O2 | Methyl group at the third carbon position |

| Octanoic Acid | C8H16O2 | Longer chain fatty acid with eight carbons |

The unique branched structure of this compound differentiates it from linear counterparts like hexanoic acid, potentially influencing its physical properties and biological activity .

Eigenschaften

IUPAC Name |

4-methoxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(10-2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENIHYLBUYTEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.